molecular formula C20H15N3OS B1421801 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine CAS No. 1092460-51-9

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine

カタログ番号: B1421801
CAS番号: 1092460-51-9
分子量: 345.4 g/mol
InChIキー: SLCJXGXRBJPDCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine is a fused heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core. Its structure includes a methylthio (-SMe) group at position 4 and a 2-phenoxyphenyl substituent at position 2.

特性

IUPAC Name

4-methylsulfanyl-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-25-20-15-11-12-21-13-17(15)22-19(23-20)16-9-5-6-10-18(16)24-14-7-3-2-4-8-14/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCJXGXRBJPDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C=CN=C2)C3=CC=CC=C3OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197579
Record name 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-51-9
Record name 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15N3OSC_{20}H_{15}N_{3}OS with a molecular weight of 345.41 g/mol. The compound features a pyrido-pyrimidine core with a methylthio group and a phenoxyphenyl substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrido[3,4-d]pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of pyrido[3,4-d]pyrimidine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cellular processes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of cell proliferation
Enzyme InhibitionDHFR inhibition
AntimicrobialInhibition of pathogenic bacteria

Case Studies and Research Findings

  • Antitumor Activity :
    A study evaluating the anticancer properties of this compound found that it significantly inhibited the growth of various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
  • Enzyme Targeting :
    The compound was shown to effectively inhibit DHFR activity in vitro. This inhibition leads to decreased levels of tetrahydrofolate, thereby disrupting nucleotide synthesis essential for rapidly dividing cells . Such mechanisms are critical for developing new cancer therapies targeting metabolic pathways.
  • Synergistic Effects :
    In combination studies with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing the overall efficacy against resistant cancer cell lines . This suggests its potential role in combination therapies.

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of pyrido[3,4-D]pyrimidine, including 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine, exhibit promising anticancer properties. A notable study evaluated various derivatives against the National Cancer Institute's (NCI) 60 human cancer cell line panel, identifying selective activity against breast and renal cancer cell lines.

Key Findings

  • Compounds Tested : Specific analogs of the compound were synthesized and evaluated.
  • Cell Lines : Significant activity was observed against MDA-MB-468 (breast cancer) and UO-31 (renal cancer).
CompoundCell LineIC50 (µM)
Compound 13MDA-MB-46815.0
Compound 21UO-3112.5

These results suggest that compounds 13 and 21 are viable candidates for further development as targeted chemotherapeutic agents, with ongoing studies to elucidate their mechanisms of action .

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have also shown antimicrobial activity. Studies indicate that certain structural modifications enhance the efficacy against various bacterial strains.

Antimicrobial Efficacy

A comparative study assessed the antimicrobial activities of several pyrido[3,4-D]pyrimidine derivatives:

CompoundMicrobial StrainMIC (µmol/L)
Compound AE. coli8
Compound BS. aureus6

These findings highlight the potential for developing new antimicrobial agents based on the structure of pyrido[3,4-D]pyrimidines .

Case Studies

  • Cytotoxicity Evaluation : A comprehensive analysis on a series of pyrido[3,4-D]pyrimidine derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window for clinical applications .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how variations in substituents at the C-4 position influence biological activity, guiding the design of more potent analogs .

類似化合物との比較

Structural Analogues and Substituent Effects

The pyrido[3,4-d]pyrimidine scaffold is highly versatile, allowing substitution at positions 2, 4, 6, and 6. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Synthetic Route Biological Target (If Reported)
Target Compound 4-(Methylthio), 2-(2-phenoxyphenyl) Balanced lipophilicity; phenoxyphenyl may enhance π-π stacking Likely Pd cross-coupling (see ) Not explicitly stated
Compound 21 4-(Pyridin-3-yl), 6-(4-methoxyphenyl), 2-(methylthio) Electron-rich methoxy group; pyridine enhances solubility Boronation/Pd cross-coupling Kinase inhibition (implied)
Compound 24d 2-(2,3-Difluorobenzylmercapto), 4-(ethanolamine) Fluorine atoms increase electronegativity; ethanolamine improves hydrophilicity Thiol substitution at 60°C CXCR2 antagonist
Compound 25 4-(4-Fluorophenyl), 2-(methylthio) Fluorine enhances metabolic stability; reduced steric bulk Boronation/Pd cross-coupling Kinase inhibition (implied)
5-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine 2-(Methylthio), 5-chloro Chlorine increases reactivity; potential for nucleophilic displacement Unspecified Not reported
8-Substituted derivatives (e.g., 44g) 8-(Piperazinyl-methyl), 4-oxo Piperazine enhances CNS penetration; keto group modulates H-bonding Reductive amination Not reported
Key Observations:
  • Methylthio Group : The 2-(methylthio) substituent (as in Compounds 21, 25, and the target) is recurrent in kinase inhibitor scaffolds, likely due to its moderate electron-withdrawing effect and compatibility with hydrophobic binding pockets .
  • Aryl Substituents: The target’s 2-phenoxyphenyl group contrasts with fluorophenyl (Compound 25) or difluorobenzyl (Compound 24d) moieties. Phenoxyphenyl may improve membrane permeability compared to polar groups like ethanolamine in 24d .
  • Synthetic Flexibility : Pd-mediated cross-coupling () and thiol substitution () are common strategies, enabling diverse functionalization.

Physicochemical Properties

  • Lipophilicity: The phenoxyphenyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., Compound 24d’s ethanolamine). This could enhance blood-brain barrier penetration but reduce aqueous solubility.

準備方法

Synthesis of the Pyrido[3,4-D]pyrimidine Core

The pyrido[3,4-d]pyrimidine nucleus is commonly constructed by condensation of 2-aminopyridine derivatives with formamide or formic acid derivatives, followed by cyclization with suitable electrophilic reagents such as phosphoryl chloride or Vilsmeier reagents to form the fused ring system. This step establishes the heterocyclic framework essential for subsequent functionalization.

Installation of the 4-(Methylthio) Group

The methylthio substituent at the 4-position can be introduced by nucleophilic aromatic substitution if a suitable leaving group (e.g., chlorine) is present at the 4-position of the pyrido[3,4-d]pyrimidine ring:

  • Treatment of 4-chloropyrido[3,4-d]pyrimidine derivatives with sodium methylthiolate or methylthiolates generated in situ leads to substitution of the chlorine by the methylthio group.
  • Alternatively, methylthiolation can be achieved by reaction with methylthiol under basic or catalytic conditions.

Representative Synthetic Scheme (Conceptual)

Step Reaction Type Starting Material Reagents/Conditions Product
1 Cyclization to form pyrido[3,4-d]pyrimidine core 2-Aminopyridine derivative + formamide Phosphoryl chloride, reflux Pyrido[3,4-d]pyrimidine intermediate
2 Pd-catalyzed cross-coupling 2-Chloropyrido[3,4-d]pyrimidine + 2-phenoxyphenylboronic acid Pd catalyst, base, solvent, heat 2-(2-Phenoxyphenyl)pyrido[3,4-d]pyrimidine
3 Nucleophilic substitution 4-Chloro-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine + methylthiolate Base, solvent, heat This compound

Detailed Research Findings and Data

  • The compound this compound has a molecular formula C20H15N3OS and a molecular weight of 345.4 g/mol.
  • Synthetic routes for pyrido[3,4-d]pyrimidines emphasize the importance of palladium-catalyzed cross-coupling for aryl substitution, which is well-established in the literature for related kinase inhibitor scaffolds.
  • The methylthio group is often introduced via nucleophilic substitution on halogenated intermediates, a method supported by analogous syntheses of methylthio-substituted pyridopyrimidines.
  • The synthetic protocols require careful control of reaction conditions to optimize yields and purity, including inert atmospheres for palladium-catalyzed steps and precise temperature control during cyclization.

Summary Table of Preparation Methods

Preparation Step Key Reaction Typical Reagents Notes
Core formation Cyclization of aminopyridine and formamide derivatives Phosphoryl chloride, Vilsmeier reagent Forms fused pyrido[3,4-d]pyrimidine ring
2-Position substitution Pd-catalyzed cross-coupling Pd(PPh3)4, 2-phenoxyphenylboronic acid, base (K2CO3) High regioselectivity and yield
4-Position methylthio substitution Nucleophilic aromatic substitution Sodium methylthiolate or methylthiol, base Requires halogenated intermediate

Q & A

What are effective synthetic routes for 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine and its intermediates?

Level: Basic
Answer:
A versatile approach involves synthesizing 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine as a key intermediate. This intermediate is prepared via cyclocondensation of substituted pyrimidine precursors followed by selective chlorination. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids (e.g., 2-phenoxyphenylboronic acid) introduces the aryl/heteroaryl substituents at the 4-position. Purification via silica gel chromatography with optimized solvent ratios (e.g., petroleum ether:EtOAc) yields the final product .

How to evaluate the kinase inhibitory activity of pyrido[3,4-d]pyrimidine derivatives?

Level: Basic
Answer:
Kinase inhibition is assessed using:

  • Isolated enzyme assays : Measure IC₅₀ values against purified kinases (e.g., EGFR, MPS1) via radioactive or fluorescence-based phosphorylation assays.
  • Cellular assays : Evaluate inhibition of autophosphorylation in cancer cell lines (e.g., A431 for EGFR, MDA-MB-453 for erbB2) using Western blotting or ELISA .

How can structural modifications improve metabolic stability of pyrido[3,4-d]pyrimidine-based kinase inhibitors?

Level: Advanced
Answer:
Introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core suppresses metabolism by altering the pharmacophore recognition by cytochrome P450 enzymes. This modification reduces oxidative metabolism at distal sites (e.g., aniline moieties), as shown in human liver microsome (HLM) stability assays .

What strategies address contradictory SAR findings in pyrido[3,4-d]pyrimidine derivatives across different kinase targets?

Level: Advanced
Answer:

  • Kinase-specific SAR profiling : Compare substituent effects (e.g., electron-withdrawing vs. bulky groups) across kinase families. For example, bulky 6-(methylamino) groups enhance EGFR inhibition but reduce solubility .
  • Computational docking : Identify binding mode variations (e.g., hinge region interactions in EGFR vs. ATP-pocket occupancy in MPS1) to rationalize divergent SAR trends .

What in vitro models are used to assess anticancer activity of these compounds?

Level: Basic
Answer:
The NCI-60 human cancer cell line panel is a gold standard for screening. Compounds are tested at 10 μM concentrations, with selective activity profiles (e.g., breast cancer MDA-MB-231, renal cancer A498) analyzed via COMPARE algorithms. Dose-response curves (1 nM–10 μM) validate potency .

How does isomeric variation in the pyrido[3,4-d]pyrimidine core affect EGFR inhibition potency?

Level: Advanced
Answer:
Isomeric pyrido[d]pyrimidines exhibit divergent potency:

  • Pyrido[3,4-d]pyrimidines (e.g., 6-methylamino substituents) show IC₅₀ ≈ 0.008 nM for EGFR.
  • Pyrido[4,3-d]pyrimidines with 7-substituents are less potent (IC₅₀ ≈ 0.13 nM).
    Steric and electronic compatibility with the EGFR ATP-binding pocket drives these differences .

What analytical techniques confirm regiocontrol in multi-step palladium cross-coupling reactions?

Level: Advanced
Answer:

  • NMR spectroscopy : ¹H/¹³C NMR verifies substitution patterns (e.g., aryl coupling at C4 vs. C6).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and derivatization.
  • X-ray crystallography : Resolves regiochemistry in ambiguous cases, such as fused-ring systems .

What are common derivatization approaches for 8-chloro-2-(methylthio) intermediates?

Level: Basic
Answer:
The chloro group at C8 undergoes nucleophilic substitution (e.g., with amines, alkoxides) or cross-coupling (e.g., Buchwald-Hartwig amination). The methylthio group at C2 can be oxidized to sulfone/sulfoxide or displaced via SNAr with nucleophiles (e.g., morpholine) .

How to design pyrido[3,4-d]pyrimidine derivatives to overcome resistance mechanisms in kinase targets?

Level: Advanced
Answer:

  • Irreversible inhibitors : Incorporate acrylamide or vinylsulfonamide warheads (e.g., CI-1033) to covalently bind cysteine residues in mutant kinases.
  • Solubility-enhanced analogs : Attach polar groups (e.g., imidazole, morpholine) via amide linkers to improve bioavailability and evade efflux pumps .

How to optimize reaction conditions for palladium-catalyzed cross-coupling in pyrido[3,4-d]pyrimidine synthesis?

Level: Basic
Answer:

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings.
  • Solvent/base optimization : Employ toluene/EtOH with Na₂CO₃ or DMF with Cs₂CO₃ for boronic acid coupling.
  • Temperature control : Heat at 80–100°C for 12–24 hours, monitored by TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。